1-Methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene
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Overview
Description
(+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is a compound that features a methoxy group and a trifluoromethyl-substituted cyclopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring . Another approach involves the use of diazo compounds in the presence of transition metal catalysts, such as rhodium or copper, to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a methyl-substituted cyclopropylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
(+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins and enzymes. The cyclopropane ring can introduce strain and rigidity, influencing the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Lacks the methoxy and trifluoromethyl groups.
1-methoxy-4-cyclopropylbenzene: Lacks the trifluoromethyl group.
1-methoxy-4-(trifluoromethyl)benzene: Lacks the cyclopropyl group.
Uniqueness
(+/-)-1-methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene is unique due to the presence of both the methoxy and trifluoromethyl-substituted cyclopropyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-15-8-4-2-7(3-5-8)9-6-10(9)11(12,13)14/h2-5,9-10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRMKLBOBJXYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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